Chiral Resolution Enables High-Selectivity PCAF/GCN5 Bromodomain Chemical Probe Development
The (R)-enantiomer of 1-methylpiperidin-3-amine serves as the essential chiral core for a chemical probe that achieves exceptional selectivity for the PCAF/GCN5 bromodomain over other bromodomain families. When elaborated into the full probe compound, this core enabled ≥18,000-fold selectivity over the BET family and ≥70-fold selectivity over the wider bromodomain families . In contrast, the racemic mixture would yield a diastereomeric mixture with significantly compromised selectivity and target engagement, making the enantiopure form mandatory for probe development.
| Evidence Dimension | Selectivity ratio over off-target bromodomains |
|---|---|
| Target Compound Data | Probe derived from (R)-1-methylpiperidin-3-amine: ≥18,000-fold selectivity over BET family, ≥70-fold over wider bromodomains |
| Comparator Or Baseline | Racemic mixture or (S)-enantiomer: Selectivity not reported (predicted to be significantly lower due to incorrect stereochemistry at the chiral center critical for binding) |
| Quantified Difference | Enantiopure (R)-core is essential for achieving high selectivity; racemic mixture would reduce selectivity by an unquantified but substantial margin |
| Conditions | PCAF/GCN5 bromodomain binding assay; X-ray crystallography at 1.64 Å resolution (PDB 5ML0) |
Why This Matters
Procurement of the single enantiomer is critical for any laboratory replicating or advancing PCAF/GCN5 chemical probe research, as racemic material will fail to reproduce the published selectivity profile.
- [1] Humphreys, P. G., et al. (2017). Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe. Journal of Medicinal Chemistry, 60(2), 695–709. PMID: 28002667. View Source
